
4-Fluoro-3-n-hexyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-n-hexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and hexyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-n-hexyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-3-n-hexyloxybromobenzene with zinc dust in the presence of a catalyst, such as a nickel or palladium complex, in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
4-Fluoro-3-n-hexyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi, Suzuki-Miyaura, and Stille couplings, to form biaryl and other complex structures.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Catalysts: Nickel, palladium, or copper complexes are commonly used as catalysts in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 60°C).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include biaryl compounds, secondary and tertiary alcohols, and various substituted aromatic compounds.
科学研究应用
4-Fluoro-3-n-hexyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It is used in the development of new drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 4-fluoro-3-n-hexyloxyphenylzinc bromide in cross-coupling reactions involves several key steps:
Transmetalation: The organozinc reagent transfers its aryl group to the metal catalyst (e.g., palladium), forming a metal-aryl intermediate.
Oxidative Addition: The metal-aryl intermediate reacts with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond.
Reductive Elimination: The metal catalyst is regenerated, and the final product is released.
The molecular targets and pathways involved in these reactions are primarily the metal catalysts and the electrophilic partners.
相似化合物的比较
4-Fluoro-3-n-hexyloxyphenylzinc bromide can be compared with other similar organozinc reagents:
3-Fluorophenylzinc bromide: Lacks the hexyloxy group, resulting in different reactivity and selectivity.
3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence the electronic properties and reactivity.
4-(Trifluoromethoxy)phenylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various organic transformations.
属性
分子式 |
C12H16BrFOZn |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-hexoxybenzene-4-ide |
InChI |
InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13;;/h5,8-9H,2-4,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
TUSYFLHOHXATNB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


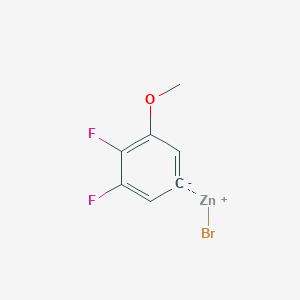
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)

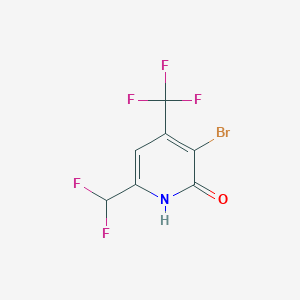


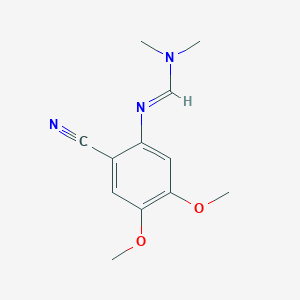

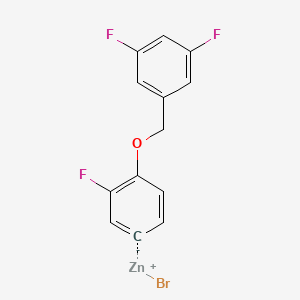
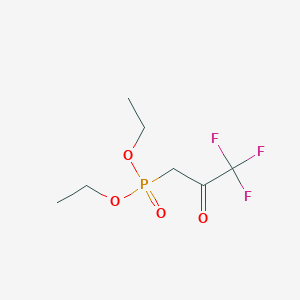
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
